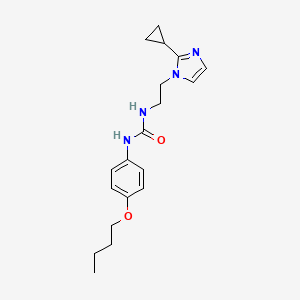

1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea

説明

特性

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-(2-cyclopropylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-2-3-14-25-17-8-6-16(7-9-17)22-19(24)21-11-13-23-12-10-20-18(23)15-4-5-15/h6-10,12,15H,2-5,11,13-14H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAQTEBCPJWZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea typically involves multiple steps:

Formation of the Butoxyphenyl Intermediate: The initial step involves the alkylation of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxybenzaldehyde.

Synthesis of the Imidazole Intermediate: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde, followed by cyclopropylation using cyclopropyl bromide.

Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the imidazole intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the urea group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can interact with metal ions or other cofactors, modulating biochemical pathways.

類似化合物との比較

Comparison with Structural Analogs

Urea Derivatives with Aryl and Imidazole Substituents

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea

- Structure : Shares the urea core and imidazole-ethyl group but substitutes the 4-butoxyphenyl with a 3,4-dimethylphenyl group.

- Molecular Weight : 298.4 g/mol (vs. ~335.4 g/mol for the target compound) .

- Key Differences: The shorter alkyl chain (methyl vs.

(E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas

- Structure : Urea derivatives with triazole and trifluoromethoxy groups instead of imidazole and butoxyphenyl.

- Synthesis : Prepared via analogous urea-forming reactions, highlighting the versatility of this scaffold .

- Functional Impact : The trifluoromethoxy group enhances electron-withdrawing effects, contrasting with the electron-donating butoxy group in the target compound.

Benzamide and Benzimidazole Derivatives with 4-Butoxyphenyl Groups

N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide

- Structure : Benzamide core with a 4-butoxyphenyl substituent .

- Comparison : While sharing the butoxyphenyl group, the benzamide core lacks the urea-imidazole pharmacophore, likely leading to divergent biological targets.

2-[(4-butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine

Data Table: Structural and Functional Comparisons

Research Implications and Gaps

- Synthesis : The target compound’s preparation likely mirrors urea-coupling methods in , but optimization for yield/purity remains unexplored .

- Structure-Activity Relationships (SAR) : The butoxyphenyl group’s role in enhancing membrane permeability vs. analogs with methyl or trifluoromethoxy groups warrants experimental validation.

- Biological Data: No activity or toxicity data are available in the evidence, highlighting a critical gap for future studies.

生物活性

1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a butoxyphenyl group and a cyclopropyl group, which may contribute to its reactivity and interaction with biological systems.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate various cellular processes, leading to potential therapeutic effects. The precise mechanisms remain an area of ongoing research.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown moderate antibacterial and antifungal activity against pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation .

Case Study 1: Antimicrobial Evaluation

In a study evaluating pyrazolyl-ureas, compounds similar to 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea were tested against various bacterial strains. The results indicated minimum inhibitory concentrations (MIC) ranging from 250 μg/mL, demonstrating their potential as antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory properties of pyrazolyl derivatives, reporting IC50 values in the nanomolar range against human IKK-2, an important target in inflammatory pathways. The most active compounds showed significant inhibition of cytokine production in vitro .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of selected compounds related to the target compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。